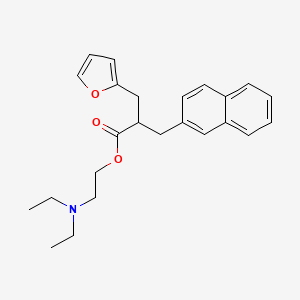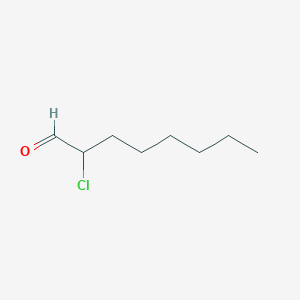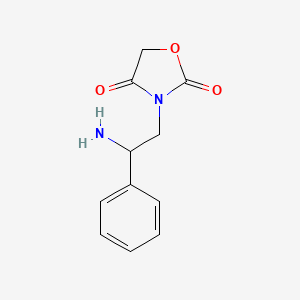
2-(Diethylamino)ethyl 2-(furan-2-ylmethyl)-3-naphthalen-2-ylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diethylamino)ethyl 2-(furan-2-ylmethyl)-3-naphthalen-2-ylpropanoate is an organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 2-(furan-2-ylmethyl)-3-naphthalen-2-ylpropanoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethyl group, which can be synthesized from furfural through reduction and subsequent functionalization . The naphthalen-2-ylpropanoate moiety can be introduced via Friedel-Crafts acylation of naphthalene, followed by esterification . The final step involves the coupling of the diethylaminoethyl group through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and high-throughput screening of reaction conditions to maximize yield and purity .
化学反応の分析
Types of Reactions
2-(Diethylamino)ethyl 2-(furan-2-ylmethyl)-3-naphthalen-2-ylpropanoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophilic substitution reactions typically involve alkyl halides or sulfonates as electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can produce amines .
科学的研究の応用
2-(Diethylamino)ethyl 2-(furan-2-ylmethyl)-3-naphthalen-2-ylpropanoate has several scientific research applications:
作用機序
The mechanism of action of 2-(Diethylamino)ethyl 2-(furan-2-ylmethyl)-3-naphthalen-2-ylpropanoate involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the furan and naphthalene moieties can participate in π-π stacking interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-(Diethylamino)ethyl 2-(furan-2-ylmethyl)-3-phenylpropanoate: Similar structure but with a phenyl group instead of a naphthalene ring.
2-(Diethylamino)ethyl 2-(furan-2-ylmethyl)-3-benzylpropanoate: Contains a benzyl group instead of a naphthalene ring.
Uniqueness
The uniqueness of 2-(Diethylamino)ethyl 2-(furan-2-ylmethyl)-3-naphthalen-2-ylpropanoate lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the naphthalene ring enhances its ability to participate in π-π interactions, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
20723-81-3 |
|---|---|
分子式 |
C26H35NO7 |
分子量 |
473.6 g/mol |
IUPAC名 |
2-(diethylamino)ethyl 2-(naphthalen-2-ylmethyl)-3-(oxolan-2-yl)propanoate;oxalic acid |
InChI |
InChI=1S/C24H33NO3.C2H2O4/c1-3-25(4-2)13-15-28-24(26)22(18-23-10-7-14-27-23)17-19-11-12-20-8-5-6-9-21(20)16-19;3-1(4)2(5)6/h5-6,8-9,11-12,16,22-23H,3-4,7,10,13-15,17-18H2,1-2H3;(H,3,4)(H,5,6) |
InChIキー |
FEEIHXMHUCSMQC-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C(CC1=CC2=CC=CC=C2C=C1)CC3=CC=CO3 |
正規SMILES |
CCN(CC)CCOC(=O)C(CC1CCCO1)CC2=CC3=CC=CC=C3C=C2.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(4-fluorophenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B1653880.png)

![1-[2-(4-Amino-3,3-dimethylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B1653882.png)



![tert-butyl (2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate](/img/structure/B1653888.png)





